molecular formula C10H13ClN2O B2432211 4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene hydrochloride CAS No. 1427380-63-9

4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene hydrochloride

Cat. No. B2432211
CAS RN: 1427380-63-9
M. Wt: 212.68
InChI Key: LJVVJKCJZQUNIN-UHFFFAOYSA-N
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Description

4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene hydrochloride, also known as TRO19622, is a novel compound that has shown promising results in preclinical studies as a potential treatment for various neurological disorders.

Scientific Research Applications

Transition Metal-Free Synthesis Jha, Naidu, and Abdelkhalik (2013) developed a transition metal-free, environmentally benign synthesis method for tricyclic 7-oxa-2-azatricyclo[7.4.0.0(2,6)]trideca-1(9),10,12-trien-3-ones from renewable levulinic acid. Their method, which involved tandem C-N and C-O bond formation reactions, yielded a variety of polycyclic compounds (Jha, Naidu, & Abdelkhalik, 2013).

Structural Studies

Crystal Structure Analysis Magerramov et al. (2010) conducted a three-component condensation to synthesize ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02.7]trideca-2(7),3,5-trien-13-carboxylate. They used single crystal XRD to determine the crystal structure and identify conformation properties of the structures (Magerramov et al., 2010).

Intramolecular 1,5-Oxygen Migration Menzek and Altundas (2006) studied the reactions of 3,10-epoxycyclo[10.2.2.02,11.04,9]hexadeca-4,6,8,13-tetraene, observing a novel intramolecular 1,5-oxygen migration. They detailed the formation of various products through the cleavage of carbon–oxygen bonds and the migration of the oxygen atom of 1,4-epoxide in different acidic media (Menzek & Altundas, 2006).

properties

IUPAC Name

4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-2-8-10-9(3-1)13-7-6-12(10)5-4-11-8;/h1-3,11H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVVJKCJZQUNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCOC3=CC=CC(=C32)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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